(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one
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Description
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Metisazone , primarily targets mRNA and protein synthesis . This makes it particularly effective against viruses, especially pox viruses .
Mode of Action
Metisazone works by inhibiting mRNA and protein synthesis . This inhibition prevents the virus from replicating within the host cell, thereby limiting the spread of the infection .
Biochemical Pathways
It is known that the compound interferes with the normal function of mrna and protein synthesis, which are crucial for viral replication .
Pharmacokinetics
It is known that the compound was used in prophylaxis since at least 1965 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Metisazone.
Result of Action
The inhibition of mRNA and protein synthesis by Metisazone results in the prevention of viral replication . This can limit the spread of the virus within the host, potentially reducing the severity of the infection .
Properties
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)12-10-8-6-7-9-11(10)18(3)14(12)20/h6-9H,4-5H2,1-3H3/b13-12-,17-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXBOUPAZPDOGM-ADPHNMRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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